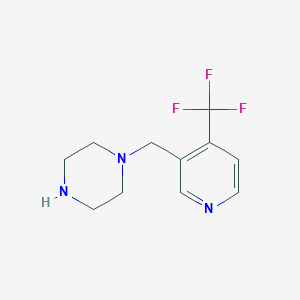
Methyl 3-chloro-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-cyanoprop-2-enoate, also known by its systematic name methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate , is a chemical compound with the molecular formula C11H8ClNO2. Its structure consists of a cyanoacrylic acid ester group attached to a chlorophenyl moiety
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes exist for the preparation of methyl 3-chloro-2-cyanoprop-2-enoate. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile, followed by esterification with methanol . The reaction proceeds as follows:
2-Chlorobenzaldehyde+Malononitrile→Methyl 3-chloro-2-cyanoprop-2-enoate
b. Industrial Production
Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields. specific industrial processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Methyl 3-chloro-2-cyanoprop-2-enoate can participate in various chemical reactions:
Addition Reactions: It can undergo nucleophilic addition reactions due to the presence of the cyano group.
Substitution Reactions: The chlorine atom allows for substitution reactions.
Michael Addition: The α,β-unsaturated nature of the ester group makes it susceptible to Michael additions.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Common reagents include strong bases (such as sodium hydroxide), nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).
Applications De Recherche Scientifique
Methyl 3-chloro-2-cyanoprop-2-enoate finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Polymerization: Due to its strong adhesion properties, it can be used in adhesives and as a monomer in polymerization processes .
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. In drug development, it could interact with molecular targets or pathways relevant to the desired therapeutic effect. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While methyl 3-chloro-2-cyanoprop-2-enoate is unique in its combination of a chlorophenyl group and a cyanoacrylic ester, similar compounds include other α,β-unsaturated esters and nitriles.
Propriétés
Formule moléculaire |
C5H4ClNO2 |
|---|---|
Poids moléculaire |
145.54 g/mol |
Nom IUPAC |
methyl (E)-3-chloro-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H4ClNO2/c1-9-5(8)4(2-6)3-7/h2H,1H3/b4-2+ |
Clé InChI |
SGBKZULGAZPQPN-DUXPYHPUSA-N |
SMILES isomérique |
COC(=O)/C(=C/Cl)/C#N |
SMILES canonique |
COC(=O)C(=CCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


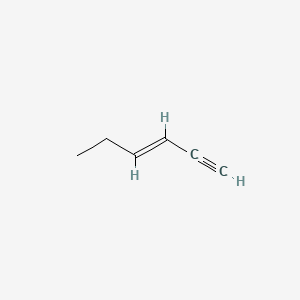
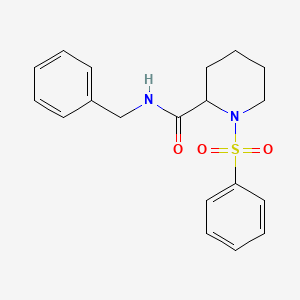
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
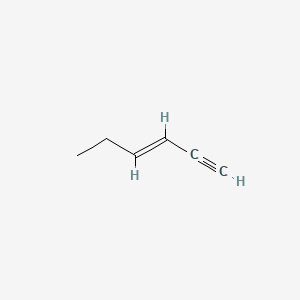
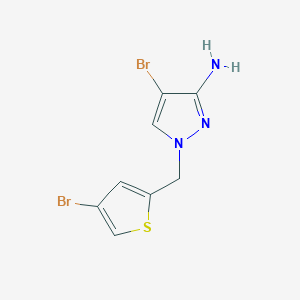
![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
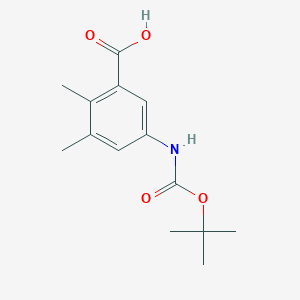
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)
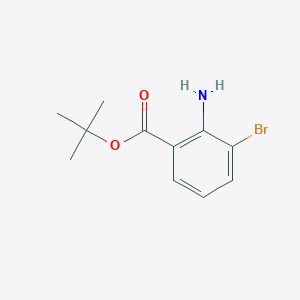
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13578441.png)
